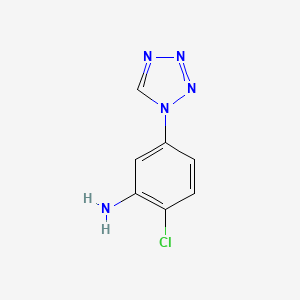

2-chloro-5-(1H-tetrazol-1-yl)aniline

Description

Contextualization within Aniline (B41778) and Tetrazole Chemistry

On the other hand, tetrazoles are a class of synthetic five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. hilarispublisher.comphmethods.net While not found in nature, the tetrazole ring has garnered immense attention in medicinal chemistry. lifechemicals.comresearchgate.net Its unique electronic properties and metabolic stability make it a valuable component in drug design. hilarispublisher.comacs.orgnih.gov The incorporation of a tetrazole ring into a molecule can significantly influence its physicochemical and biological properties. numberanalytics.com

The compound 2-chloro-5-(1H-tetrazol-1-yl)aniline thus represents a hybrid structure, marrying the established chemical utility of the aniline core with the desirable pharmacological attributes of the tetrazole ring. Research into such molecules aims to leverage the synergistic properties of both components for the development of novel compounds with specific functionalities.

Academic Importance of Substituted Tetrazoles in Research

The academic and industrial interest in substituted tetrazoles is substantial, primarily driven by their versatile roles in medicinal chemistry and materials science. lifechemicals.combeilstein-journals.org

A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The tetrazole ring is recognized as an important pharmacophore in the development of new drugs. hilarispublisher.com Its derivatives have been shown to exhibit a broad spectrum of biological activities, including antihypertensive, anticancer, antiallergic, antibacterial, and antifungal properties. hilarispublisher.combeilstein-journals.orghilarispublisher.comresearchgate.net

The World Health Organization has even recognized the tetrazole ring as a significant descriptor in analogue-based drug discovery methodologies. hilarispublisher.com The introduction of this moiety into an organic substrate often leads to an increase in efficacy. hilarispublisher.com This wide range of activities has made tetrazole-containing compounds a fertile ground for research, leading to the development of over 20 marketed drugs for various therapeutic areas, such as the antihypertensive drug Losartan. lifechemicals.comnumberanalytics.combeilstein-journals.org

Interactive Table: Examples of Biological Activities of Tetrazole Derivatives

| Biological Activity | Research Context |

| Anticancer | Investigated against various human cancer cell lines. hilarispublisher.comhilarispublisher.com |

| Antihypertensive | A key component in drugs like Losartan and Candesartan. numberanalytics.com |

| Antimalarial | Studied as inhibitors of enzymes crucial for parasite survival. nih.gov |

| Antibacterial | Shown to have inhibitory effects on bacterial growth. phmethods.netresearchgate.net |

| Antifungal | Investigated for activity against fungal pathogens. phmethods.netresearchgate.net |

| Anti-inflammatory | Derivatives have been explored for their potential to reduce inflammation. hilarispublisher.comhilarispublisher.com |

Bioisosterism is a strategy in medicinal chemistry used to design analogues of a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of enhancing desired biological or physical properties without making significant changes to the chemical structure. rug.nl The tetrazole ring is a well-established nonclassical bioisostere, most notably for the carboxylic acid group. numberanalytics.combeilstein-journals.orgacs.orgbeilstein-archives.orgresearchgate.net

This bioisosteric relationship is founded on several key similarities and advantages:

Acidity: The pKa values of 5-substituted tetrazoles (typically 4.5–4.9) are very similar to that of carboxylic acids (typically 4.2–4.4), allowing them to be ionized at physiological pH. rug.nl

Metabolic Stability: A significant advantage of using a tetrazole ring in place of a carboxylic acid is its greater resistance to metabolic degradation, which can lead to a longer duration of action for a drug. researchgate.netrug.nl

Lipophilicity: Tetrazolate anions are generally more lipophilic than the corresponding carboxylates, which can improve a drug molecule's ability to pass through biological membranes. rug.nlacs.org

Pharmacokinetic Profile: The replacement can lead to a more favorable pharmacokinetic profile, including improved bioavailability. hilarispublisher.comnumberanalytics.comnih.gov

Receptor Interaction: The planar structure of the tetrazole ring and its delocalized negative charge can be favorable for interactions with biological receptors. rug.nlacs.org Furthermore, the nitrogen-rich ring provides more opportunities for hydrogen bonding compared to a carboxylic acid. rug.nl

The successful application of this strategy is evident in numerous drug discovery programs where replacing a carboxylic acid with a tetrazole has preserved or even improved biological activity. acs.orgresearchgate.net This makes the tetrazole moiety a crucial tool for medicinal chemists aiming to optimize the drug-like properties of lead compounds. beilstein-journals.orgbeilstein-archives.org

Interactive Table: Comparison of Carboxylic Acid and Tetrazole Moieties

| Property | Carboxylic Acid | Tetrazole | Advantage of Tetrazole |

| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 | Similar acidity, maintains ionization at physiological pH. rug.nl |

| Metabolic Stability | Prone to metabolic degradation | Resistant to many metabolic pathways | Can increase drug half-life and duration of action. researchgate.netrug.nl |

| Lipophilicity (Anion) | Lower | Higher (approx. 10-fold) | May enhance membrane permeability and absorption. rug.nlacs.org |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Multiple nitrogen atoms act as H-bond acceptors | Provides more opportunities for receptor interactions. rug.nl |

| Structure | Planar carboxylate group | Planar ring system | Favorable for receptor binding. rug.nlacs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(tetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPMWWUNJMCOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588312 | |

| Record name | 2-Chloro-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926200-13-7 | |

| Record name | 2-Chloro-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-chloro-5-(1H-tetrazol-1-yl)aniline

The established synthetic pathways to obtain this compound are diverse, each with its own set of advantages and reaction conditions. These routes can be broadly categorized into those that build the tetrazole ring onto a pre-existing aniline (B41778) structure and those that modify a precursor already containing the tetrazole moiety.

Cycloaddition Reactions in Tetrazole Formation

The formation of the tetrazole ring is often the key step in the synthesis of this compound. Cycloaddition reactions are a common and efficient method for constructing the five-membered tetrazole ring.

The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental and widely employed method for the synthesis of 5-substituted-1H-tetrazoles. thieme-connect.com This reaction, also known as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (the azide) with a dipolarophile (the nitrile). In the context of synthesizing the target molecule, this would typically involve the reaction of 2-amino-4-chlorobenzonitrile with an azide source, such as sodium azide. The conventional method for this transformation often requires heating and the use of a suitable solvent. thieme-connect.com

The general reaction is as follows:

R-C≡N + N₃⁻ → R-CN₄⁻

This reaction provides a direct route to the tetrazole ring, and its efficiency can be influenced by the electronic nature of the substituents on the nitrile and the reaction conditions.

To improve reaction rates, yields, and to conduct the cycloaddition under milder conditions, various catalysts have been employed. Lewis acids such as aluminum chloride and tin(II) chloride are known to catalyze the reaction between nitriles and azides. These catalysts function by coordinating to the nitrile nitrogen, thereby activating the nitrile group towards nucleophilic attack by the azide ion. The use of catalysts can lead to higher yields and reduced reaction times. Other metal salts, such as zinc salts, have also been shown to be effective catalysts for this transformation, often allowing the reaction to proceed in more environmentally friendly solvents like water. organic-chemistry.org

| Catalyst | Role in Reaction |

| Aluminum Chloride (AlCl₃) | Lewis acid catalyst that activates the nitrile group. |

| Tin(II) Chloride (SnCl₂) | Another Lewis acid catalyst that facilitates the cycloaddition. |

| Zinc Salts (e.g., ZnCl₂) | Effective catalyst, sometimes allowing for reaction in aqueous media. |

Multi-step Synthesis via Chlorinated Aniline Derivatives and Tetrazole Precursors

A plausible multi-step synthetic route to this compound can be designed starting from readily available chlorinated aniline derivatives. One such potential pathway begins with 4-chloro-2-nitroaniline.

The proposed synthetic sequence is as follows:

Reduction of the nitro group: The nitro group of 4-chloro-2-nitroaniline can be reduced to an amino group to yield 4-chloro-1,2-phenylenediamine. This reduction is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Diazotization and Sandmeyer-type reaction: One of the amino groups of 4-chloro-1,2-phenylenediamine can be selectively diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt can then be converted to a nitrile group via a Sandmeyer reaction using copper(I) cyanide. This would yield 2-amino-4-chlorobenzonitrile.

Cycloaddition to form the tetrazole ring: The final step would be the [3+2] cycloaddition of the nitrile group in 2-amino-4-chlorobenzonitrile with sodium azide, as described in section 2.1.1.1, to form the desired product, this compound.

This multi-step approach allows for the construction of the target molecule from simple, commercially available starting materials.

Direct Synthesis Approaches from 2-Amino-4-chlorobenzonitrile Derivatives

A more direct and convergent approach involves the direct conversion of a pre-synthesized 2-amino-4-chlorobenzonitrile derivative to the corresponding tetrazole. This method is highly efficient as it builds the tetrazole ring onto a molecule that already possesses the required aniline and chloro-substituents in the correct positions.

Mechanistic Investigations of Synthesis

The mechanism of tetrazole formation from the reaction of nitriles and azides has been the subject of theoretical studies. While a concerted [3+2] cycloaddition mechanism is possible, computational studies suggest that the reaction may proceed through a stepwise pathway, particularly in the presence of a proton source or a Lewis acid catalyst.

The proposed mechanism involves an initial activation of the nitrile. In the presence of an acid, the nitrile nitrogen is protonated, making the carbon atom more electrophilic. Subsequently, the azide anion attacks the activated nitrile to form a linear imidoyl azide intermediate. This intermediate then undergoes an intramolecular cyclization to form the tetrazole ring. The activation of the nitrile is considered the rate-determining step of the reaction. The presence of electron-withdrawing groups on the nitrile can lower the activation barrier for this step. Lewis acid catalysts are believed to function in a similar manner, by coordinating to the nitrile nitrogen and increasing its electrophilicity, thereby facilitating the nucleophilic attack by the azide.

Nucleophilic Substitution Mechanisms in Tetrazole Ring Formation

The formation of the 1-substituted tetrazole ring in this compound from a primary arylamine, such as 2-chloro-5-aminobenzonitrile, proceeds through a heterocyclization reaction involving an orthoformate and an azide source, typically sodium azide. The reaction mechanism is understood to involve a sequence of nucleophilic substitution steps.

Initially, the primary amine reacts with an orthoester, such as triethyl orthoformate, to form either an amidine or an iminoester intermediate. The prevailing intermediate is dependent on the reaction conditions and the nature of the starting amine. For aromatic amines, it is proposed that both the amidine and iminoester can be reactive species.

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the specific reaction conditions employed. Key parameters that influence the outcome include the choice of reagents, catalysts, and the order of reagent addition.

Reagents and Catalysts: The reaction is typically carried out using a primary arylamine, an orthoformate (e.g., triethyl orthoformate), and sodium azide. The use of an acid catalyst, such as acetic acid, is common to facilitate the formation of the initial intermediate. Lewis acids have also been shown to catalyze the cycloaddition of azides to nitriles, which is a related method for tetrazole synthesis. The choice of the azide source is also critical, with sodium azide being a common and effective reagent.

Order of Reagent Addition: The sequence in which the reagents are combined can significantly impact the reaction. A common procedure involves the addition of acetic acid to a suspension of the amine and sodium azide in the orthoformate. This order of addition is thought to prevent the premature loss of the azidating agent through the formation of volatile and potentially explosive hydrazoic acid.

Below is a table summarizing the general influence of key reaction conditions on the synthesis of 1-aryl tetrazoles, which can be extrapolated to the synthesis of this compound.

| Reaction Condition | Influence on Yield and Selectivity |

| Catalyst | Acid catalysts (e.g., acetic acid) or Lewis acids can increase the reaction rate and yield by activating the intermediate. |

| Reagent Stoichiometry | The molar ratio of the amine, orthoformate, and azide can affect the completeness of the reaction and the formation of byproducts. |

| Order of Addition | Adding the acid catalyst to the mixture of amine and azide in the orthoformate is generally preferred to maintain the concentration of the active azidating species. |

| Substituents on Aniline | Electron-withdrawing groups on the aniline ring can influence the nucleophilicity of the amine and the stability of the intermediates, thereby affecting the reaction rate and yield. |

Role of Solvents and Temperature in Reaction Pathways

Solvents: While the reaction can be carried out using the orthoformate as both a reagent and a solvent, the use of a co-solvent can be beneficial. Acetic acid is frequently used as a solvent and a catalyst. Other high-boiling point aprotic polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) have been employed in related tetrazole syntheses, particularly in [3+2] cycloadditions of nitriles and azides. The solvent's ability to dissolve the reagents and intermediates, as well as its boiling point, are important considerations.

Temperature: The reaction to form the tetrazole ring is typically conducted at elevated temperatures. The specific temperature profile depends on the solvent used and the reactivity of the substrates. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the decomposition of thermally sensitive intermediates or the formation of unwanted side products. Therefore, optimizing the temperature is crucial for achieving a high yield of the desired product while minimizing impurities. For the synthesis of 1-substituted tetrazoles from amines, orthoformates, and sodium azide, refluxing in acetic acid is a common condition.

The table below outlines the general effects of solvents and temperature on the synthesis of aryl tetrazoles.

| Parameter | Effect on Reaction Pathway |

| Solvent Polarity | Aprotic polar solvents can facilitate the dissolution of ionic reagents like sodium azide and stabilize charged intermediates. |

| Solvent Boiling Point | A high-boiling point solvent allows the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy barrier for cyclization. |

| Temperature | Increasing the temperature generally accelerates the reaction rate but must be controlled to prevent decomposition and side reactions. Optimal temperature ranges are specific to the chosen solvent and reactants. |

Chemical Transformations and Derivatization Strategies

Reactivity of the Aniline (B41778) Moiety

The aniline portion of 2-chloro-5-(1H-tetrazol-1-yl)aniline is a versatile functional group that can undergo a variety of chemical transformations. The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions relative to it.

Key reactions involving the aniline moiety include:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often employed to protect the amino group or to introduce new functionalities.

Alkylation: N-alkylation of the aniline can be achieved using alkyl halides, although over-alkylation can be a competing side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary and tertiary amines.

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid. This highly reactive intermediate can then undergo a range of Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups, in place of the original amino group.

Electrophilic Aromatic Substitution: Due to the activating nature of the amino group, the aromatic ring is susceptible to electrophilic attack. Halogenation, nitration, and sulfonation can be achieved, although the reaction conditions must be carefully controlled to avoid polysubstitution and oxidation of the aniline. The directing effects of the existing chloro and tetrazolyl substituents will also influence the position of the incoming electrophile.

Reactivity of the Tetrazole Ring System

The 1H-tetrazole ring in this compound is an aromatic heterocycle that exhibits a unique set of chemical properties. It is a bioisostere of the carboxylic acid group, a feature often exploited in medicinal chemistry. The tetrazole ring can participate in several types of reactions:

N-Alkylation: The acidic N-H proton of the tetrazole ring can be deprotonated with a base, and the resulting anion can be alkylated with various electrophiles to yield N-substituted tetrazoles. This is a common strategy for modifying the pharmacokinetic and pharmacodynamic properties of tetrazole-containing compounds. The alkylation of 5-substituted 1H-tetrazoles can lead to the formation of two regioisomers (N1 and N2 alkylated products), and the ratio of these products can be influenced by the reaction conditions and the nature of the substituent on the tetrazole ring organic-chemistry.orgmdpi.com.

Cycloaddition Reactions: Although the tetrazole ring is aromatic, it can undergo thermal or photochemical [2+3] cycloaddition reactions with dienophiles or dipolarophiles, leading to the formation of new heterocyclic systems. This reactivity can be harnessed to construct complex molecular scaffolds.

Ring-Opening Reactions: Under certain conditions, the tetrazole ring can undergo ring-opening reactions, providing access to other nitrogen-containing functional groups.

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, Acetonitrile) | N1 and/or N2-alkylated tetrazole derivatives |

| Cycloaddition | Dienophile/Dipolarophile, Heat or UV light | Fused or spiro-heterocyclic compounds |

Halogen Atom Reactivity (Chlorine)

The chlorine atom attached to the aromatic ring of this compound is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic nature of the other substituents on the ring.

Common transformations involving the chlorine atom include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles, particularly if the aromatic ring is activated by electron-withdrawing groups. The tetrazolyl group is generally considered electron-withdrawing, which can facilitate SNAr reactions at the chloro-substituted position.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can be activated by transition metal catalysts, most notably palladium, to participate in a wide array of cross-coupling reactions.

Coupling Reactions for Complex Molecule Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules from this compound. These reactions offer a high degree of functional group tolerance and are widely used in medicinal and materials chemistry.

Key coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds and introducing aryl or heteroaryl substituents.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium-phosphine complex. This is a valuable tool for synthesizing more complex aniline derivatives.

Sonogashira Coupling: The coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, provides a direct route to aryl alkynes.

Heck Coupling: This reaction involves the coupling of the aryl chloride with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenes or other vinylated arenes.

| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C-C |

| Buchwald-Hartwig | Amine | Pd-phosphine complex, Base | C-N |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (alkyne) |

| Heck | Alkene | Pd catalyst, Base | C-C (alkene) |

Oxidation and Reduction Pathways

The synthesis of this compound itself likely involves a reduction pathway. A common synthetic route to substituted anilines is the reduction of the corresponding nitro compound. Therefore, a plausible precursor to the title compound is 1-(4-chloro-3-nitrophenyl)-1H-tetrazole.

Reduction of a Nitro Precursor: The nitro group of 1-(4-chloro-3-nitrophenyl)-1H-tetrazole can be selectively reduced to the aniline using various reducing agents, such as:

Catalytic hydrogenation (e.g., H2, Pd/C)

Metal catalysts in the presence of a hydrogen donor (e.g., Fe/HCl, SnCl2/HCl)

Transfer hydrogenation (e.g., ammonium formate, Pd/C)

Conversely, the aniline moiety can be susceptible to oxidation.

Oxidation of the Aniline: Strong oxidizing agents can convert the aniline to various oxidation products, including nitroso, nitro, or even polymeric materials. Therefore, reactions involving strong oxidants should be approached with caution.

Strategies for Analog Synthesis and Structure-Activity Relationship (SAR) Studies

The chemical handles present in this compound provide numerous opportunities for the synthesis of analogs to explore structure-activity relationships (SAR). SAR studies are crucial in medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound.

Strategies for analog synthesis based on the reactivity discussed include:

Modification of the Aniline Moiety:

N-Substitution: A variety of alkyl, acyl, and sulfonyl groups can be introduced at the nitrogen atom to probe the effect of steric bulk, electronics, and hydrogen bonding capacity.

Ring Substitution: Electrophilic aromatic substitution can be used to introduce additional substituents on the aniline ring, although regioselectivity may be a challenge.

Modification of the Tetrazole Ring:

N-Alkylation: Introducing different substituents on the tetrazole nitrogen can significantly impact the compound's properties.

Bioisosteric Replacement: The tetrazole ring itself can be replaced with other acidic functional groups, such as a carboxylic acid or a sulfonamide, to assess the importance of the tetrazole moiety for biological activity.

Modification at the Chlorine Position:

Cross-Coupling Reactions: A wide array of aryl, heteroaryl, alkyl, and amino groups can be introduced at this position using palladium-catalyzed cross-coupling reactions, allowing for extensive exploration of the chemical space.

A systematic approach to analog synthesis, where one part of the molecule is modified at a time, allows for the elucidation of a clear SAR. For example, a series of analogs could be synthesized where the substituent at the chlorine position is varied, while keeping the rest of the molecule constant, to determine the optimal substituent for a particular biological target. Similarly, the effect of different N-alkyl groups on the tetrazole ring can be systematically investigated. This iterative process of design, synthesis, and biological evaluation is fundamental to the drug discovery process nih.govnih.gov.

In Vitro Biological Activity and Molecular Mechanisms

Evaluation of Antimicrobial Activities (In Vitro)

Research into the antimicrobial properties of tetrazole derivatives is an active field. However, specific data quantifying the direct antimicrobial activity of 2-chloro-5-(1H-tetrazol-1-yl)aniline itself is not extensively reported. Studies often focus on more complex derivatives synthesized from this precursor.

Spectrum of Activity against Bacterial Strains (e.g., Bacillus subtilis, Escherichia coli) (In Vitro)

Direct assessments of the spectrum of antimicrobial activity for this compound against specific Gram-positive bacteria like Bacillus subtilis or Gram-negative bacteria such as Escherichia coli are not detailed in the available literature. Broader studies on related compounds indicate that the introduction of a halogen, such as chlorine, to an aniline (B41778) fragment can lead to an increase in antimicrobial activity in certain classes of tetrazole derivatives. zsmu.edu.ua For instance, studies on 1-(2-(1H-tetrazol-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas showed that structures containing chlorine or fluorine exhibited activity against strains like Escherichia coli and Pseudomonas aeruginosa. zsmu.edu.ua

Determination of Minimum Inhibitory Concentrations (MICs) (In Vitro)

Specific Minimum Inhibitory Concentration (MIC) values for this compound against Bacillus subtilis and Escherichia coli have not been reported in the reviewed scientific literature. The determination of MIC is a standard method for measuring the potency of an antimicrobial agent, but such characterization for this specific compound is not available.

| Bacterial Strain | MIC Value (µg/mL) | Reference |

|---|---|---|

| Bacillus subtilis | Not Reported | N/A |

| Escherichia coli | Not Reported | N/A |

G Protein-Coupled Receptor (GPR35) Agonism (In Vitro)

G protein-coupled receptor 35 (GPR35) has emerged as a therapeutic target, and various tetrazole-containing molecules have been investigated for their agonistic activity. However, studies directly implicating this compound in GPR35 agonism are absent.

Dynamic Mass Redistribution (DMR) Assays for Agonistic Activity

There are no specific reports of this compound being evaluated for GPR35 agonistic activity using Dynamic Mass Redistribution (DMR) assays. DMR is a label-free technology used to monitor GPCR signaling, but research in this area has focused on more complex derivatives, such as N-[2-(1H-tetrazol-5-yl)phenyl]benzamides, rather than this simpler aniline precursor.

Desensitization Studies in GPR35-Expressing Cell Lines

Consistent with the lack of data on its agonistic activity, there is no information available from desensitization studies of this compound in GPR35-expressing cell lines. Such studies are typically performed on compounds already identified as agonists to further characterize their interaction with the receptor.

| Assay Type | Target | Result | Reference |

|---|---|---|---|

| DMR Assay | GPR35 | Not Reported | N/A |

| Desensitization Study | GPR35 | Not Reported | N/A |

Other Investigated In Vitro Biological Activities (e.g., Anticancer Activity, Microtubule Destabilization)

The tetrazole scaffold is a component of various compounds designed as potential anticancer agents that function through mechanisms like microtubule destabilization. nih.gov Microtubules are critical for cell division, making them an important target in oncology. nih.gov However, specific in vitro biological data for this compound in these areas is not available. Its role is largely confined to being a building block for larger, more potent molecules. ontosight.ai For example, complex 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols have been synthesized and evaluated as microtubule destabilizers, but this activity is not attributed to the this compound intermediate itself. nih.gov

| Activity | Assay/Target | Result | Reference |

|---|---|---|---|

| Anticancer Activity | Various Cell Lines | Not Reported | N/A |

| Microtubule Destabilization | Tubulin Polymerization | Not Reported | N/A |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Bacillus subtilis |

| Escherichia coli |

| Pseudomonas aeruginosa |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide |

| 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol |

Proposed Molecular Mechanisms of Action (In Vitro)

The biological activity of this compound is intrinsically linked to its chemical structure. The presence of a chloro-substituted aniline ring and a tetrazole group suggests several potential mechanisms through which it can interact with biological systems at a molecular level.

A well-established principle in medicinal chemistry is the role of the tetrazole ring as a bioisostere of the carboxylic acid group. cup.edu.in Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. nih.gov The tetrazole ring and the carboxylic acid functional group share key characteristics that allow for this mimicry.

Notably, the pKa values of 5-substituted tetrazoles are comparable to those of carboxylic acids, meaning they both exist in an ionized, anionic state at physiological pH. uobaghdad.edu.iq This shared acidity is crucial for forming similar ionic interactions with biological targets. The tetrazolate anion, much like a carboxylate, can engage in hydrogen bonding and electrostatic interactions with the active sites of enzymes and receptors. uobaghdad.edu.iq Furthermore, the tetrazole ring is a planar, aromatic system that can participate in π-π stacking interactions, further stabilizing its binding within a protein pocket. nih.gov The delocalization of the negative charge over the five-membered ring in the tetrazolate anion is a key feature that contributes to its ability to mimic the charge distribution of a carboxylate group. nih.gov This bioisosteric replacement is a common strategy in drug design to enhance a molecule's metabolic stability and improve its pharmacokinetic profile, as tetrazole rings are generally more resistant to metabolic degradation than carboxylic acids. cup.edu.innih.gov

Table 1: Comparison of Physicochemical Properties of Tetrazole and Carboxylic Acid Moieties

| Feature | Tetrazole Moiety | Carboxylic Acid Moiety | Significance in Molecular Binding |

|---|---|---|---|

| Acidity (pKa) | Approx. 4.5 - 4.9 | Approx. 4.2 - 4.5 | Similar ionization at physiological pH allows for comparable ionic interactions with biological targets. uobaghdad.edu.iq |

| Charge Delocalization | Negative charge is delocalized over the five-membered ring. nih.gov | Negative charge is delocalized over the two oxygen atoms. | Contributes to similar electrostatic potential and interaction capabilities. nih.gov |

| Geometry | Planar, aromatic ring | Generally planar | Allows for similar spatial orientation within binding sites and potential for π-π stacking interactions. nih.gov |

| Hydrogen Bonding | Can act as a hydrogen bond acceptor and donor (N-H). uobaghdad.edu.iq | Can act as a hydrogen bond acceptor (C=O) and donor (O-H). | Enables the formation of crucial hydrogen bonds with amino acid residues in protein active sites. uobaghdad.edu.iq |

Based on the principle of tetrazole mimicry of carboxylic acids and the known activities of structurally related compounds, it is proposed that this compound may interact with a variety of molecular targets.

Enzymes: Many enzymes have active sites that recognize and bind to carboxylic acid substrates or inhibitors. The tetrazole ring of this compound could potentially bind to the active sites of enzymes such as cyclooxygenases (COX), metalloproteinases, or other hydrolases. For instance, some tetrazole derivatives have been investigated as inhibitors of COX-2, an enzyme involved in inflammation. ajgreenchem.com Molecular docking studies of various tetrazole derivatives have shown that the tetrazole ring can form hydrogen bonds and other interactions with key amino acid residues in the active sites of enzymes like DNA gyrase and 14-α demethylase. nih.gov

Receptors: G protein-coupled receptors (GPCRs) are a large family of receptors that are common drug targets. Many GPCRs have binding pockets that accommodate ligands containing a carboxylic acid group. A classic example is the angiotensin II type 1 (AT1) receptor, for which several tetrazole-containing antagonists, such as losartan, have been developed. uobaghdad.edu.iq The tetrazole moiety in these drugs mimics the binding of the carboxylic acid group of the endogenous ligand, leading to receptor blockade. While there is no direct evidence for this compound, its structure suggests a potential to interact with receptors that recognize anionic ligands.

Through its interaction with specific molecular targets, this compound could modulate various biochemical pathways.

Enzyme Inhibition: If this compound binds to the active site of an enzyme, it can act as an inhibitor, blocking the normal catalytic activity of the enzyme. This can lead to a downstream effect on the biochemical pathway in which the enzyme is involved. For example, inhibition of COX enzymes would disrupt the synthesis of prostaglandins, leading to anti-inflammatory effects. ajgreenchem.com The antimicrobial activity observed for some tetrazole derivatives is often attributed to the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. nih.gov

Receptor Antagonism: By binding to a receptor without activating it, the compound can act as an antagonist, blocking the binding of the endogenous ligand and thereby inhibiting the downstream signaling cascade. This is the mechanism of action for many receptor-blocking drugs. uobaghdad.edu.iq

It is important to note that the specific biological activities and the precise molecular mechanisms of this compound require further elucidation through dedicated in vitro and in vivo studies. The proposed mechanisms discussed here are based on established principles of medicinal chemistry and findings from structurally related compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, offering deep insights into its behavior.

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a small energy gap suggests that a molecule is more reactive and polarizable. irjweb.com

For 2-chloro-5-(1H-tetrazol-1-yl)aniline, DFT calculations would predict the energies of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the amino group, while the LUMO would likely be distributed across the tetrazole ring and the chloro-substituted benzene (B151609) ring.

| Parameter | Description | Hypothetical Value (eV) | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.50 | Indicates the electron-accepting capability of the molecule. |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.75 | A moderate to large gap would suggest good molecular stability. |

Note: The values in this table are hypothetical and serve to illustrate the typical output of a quantum chemical calculation. Actual values would need to be determined by specific DFT computations.

Quantum chemical calculations can map the electron density surface of a molecule to create a Molecular Electrostatic Potential (MEP) map. The MEP map uses a color scale to visualize regions of positive and negative electrostatic potential, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netthaiscience.info

In this compound:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be expected around the nitrogen atoms of the tetrazole ring, the nitrogen of the aniline's amino group, and the electronegative chlorine atom.

Positive Regions (Blue): These electron-poor areas are susceptible to nucleophilic attack. They are typically found around the hydrogen atoms, particularly those of the amino group.

Analysis of the HOMO and LUMO distributions further clarifies local reactivity. The regions where the HOMO is concentrated are the likely sites for electrophilic attack, while LUMO-dense regions are prone to nucleophilic attack. This information is crucial for understanding how the molecule might interact with other reagents or biological macromolecules.

Furthermore, theoretical calculations can predict various spectroscopic properties, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com Comparing these predicted spectra with experimental data is a standard method for confirming the structure of a synthesized compound.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific target protein. It is a vital tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ajchem-a.comrsc.org

A docking simulation would place the this compound molecule into the active site of a target protein and evaluate potential intermolecular interactions. The distinct chemical features of the molecule would play specific roles:

Tetrazole Ring: This group is a well-known bioisostere of the carboxylic acid group. ajchem-a.com Its nitrogen atoms can act as hydrogen bond acceptors, forming strong interactions with amino acid residues like arginine, lysine, or histidine in a protein's active site.

Aniline Amino Group: The -NH₂ group can serve as a hydrogen bond donor.

Benzene Ring: The aromatic ring can participate in hydrophobic interactions, as well as π-π stacking or π-alkyl interactions with aromatic or aliphatic amino acid residues.

Chlorine Atom: The chloro-substituent can form halogen bonds or other hydrophobic interactions, helping to anchor the ligand within the binding pocket.

These predicted interactions provide a structural hypothesis for the molecule's biological activity.

A key output of molecular docking is the calculation of a docking score or binding energy, typically expressed in kcal/mol. This value estimates the binding affinity between the ligand and its target protein. A more negative binding energy indicates a more stable ligand-protein complex and, theoretically, a higher binding affinity. ajchem-a.com By comparing the binding energies of different molecules, researchers can prioritize which compounds are most likely to be potent inhibitors or modulators of a given protein target.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Enzyme X | -8.5 | ARG 120, LYS 210 | Hydrogen Bond (Tetrazole) |

| TRP 84 | π-π Stacking (Benzene Ring) | ||

| LEU 150 | Hydrophobic (Chloro group) | ||

| Receptor Y | -7.2 | HIS 95 | Hydrogen Bond (Amino Group) |

| PHE 250 | π-π Stacking (Benzene Ring) |

Note: This table is a hypothetical representation of results from a molecular docking study. The target proteins, binding energies, and interacting residues are illustrative examples.

Hydrogen Bonding and Other Non-Covalent Interactions

The structural arrangement of this compound, featuring both an aniline -NH2 group and a nitrogen-rich tetrazole ring, makes it highly capable of participating in a variety of non-covalent interactions. These interactions are fundamental to its potential binding with biological macromolecules.

Hydrogen Bonding: The primary mode of interaction is hydrogen bonding. The amino (-NH2) group of the aniline moiety can act as a hydrogen bond donor. Theoretical studies on the closely related 2-chloroaniline (B154045) molecule complexed with carboxylic acids have confirmed the formation of stable N-H---O and O-H---N hydrogen bonds. orientjchem.org Similarly, the nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. In crystal structures of related compounds like 2-chloro-5-nitro-aniline, intermolecular N-H⋯O and N-H⋯N interactions are observed, which create extensive three-dimensional networks. nih.gov In the context of biological targets, the tetrazole nitrogens can form crucial hydrogen bonds with amino acid residues. For instance, in studies of tetrazole-based inhibitors, hydrogen bonds have been observed with the side chains of residues such as asparagine and lysine.

Other Non-Covalent Interactions: Beyond conventional hydrogen bonds, computational screening of tetrazole derivatives reveals a network of other important interactions that contribute to binding affinity. ajchem-a.comresearchgate.net These include:

π-π Stacking: Interactions between the aromatic phenyl ring of the aniline and aromatic residues of a protein target (e.g., Phenylalanine, Tyrosine).

π-Alkyl Interactions: Interactions between the aromatic ring and alkyl side chains of amino acids.

π-Sulfur Interactions: Specific interactions involving the aromatic ring and sulfur-containing residues like Cysteine. ajchem-a.com

These varied interactions underscore the compound's potential to fit into and bind with high affinity to diverse biological pockets.

| Interaction Type | Potential Donor/Acceptor Group on Compound | Potential Interacting Amino Acid Residue (Example) |

|---|---|---|

| Hydrogen Bond (Donor) | Aniline -NH₂ | Aspartic Acid, Glutamic Acid (side chain carbonyl) |

| Hydrogen Bond (Acceptor) | Tetrazole Nitrogens | Serine, Tyrosine (hydroxyl), Asparagine, Lysine (amine) |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| π-Alkyl | Phenyl Ring | Valine, Leucine, Isoleucine, Alanine |

| π-Sulfur | Phenyl Ring | Cysteine, Methionine |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide critical information on its conformational preferences and the stability of its interactions with a target protein. While specific MD studies on this exact compound are not extensively documented, the methodology is widely applied to similar molecules to understand their dynamic behavior. nih.gov

A typical MD simulation can reveal:

Conformational Stability: By analyzing the rotation around the single bond connecting the phenyl and tetrazole rings, MD can identify the most energetically favorable spatial arrangements (conformers) of the molecule in different environments (e.g., in water or a protein's binding site). mdpi.com

Interaction Dynamics: When the compound is simulated within a protein's active site, MD can assess the stability of key interactions over time. This is often quantified by tracking the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A low and stable RMSD value suggests a stable binding mode. nih.gov

Binding Free Energy: Advanced MD simulation techniques can be used to calculate the binding free energy (ΔG_bind), providing a theoretical prediction of the binding affinity between the compound and its target.

Key parameters from MD simulations are often used to compare the stability of different compounds or binding poses.

| Parameter | Information Provided | Indication of Stability |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atoms from a reference structure over time. | Low, stable fluctuation indicates a stable conformation or binding pose. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule or complex. | A stable Rg value suggests the system is maintaining its overall shape. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent. | Changes can indicate conformational shifts or burial within a binding pocket. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation. | High occupancy of specific hydrogen bonds indicates their importance for stability. |

Structure-Based Design and In Silico Screening Applications

The unique chemical properties of this compound make it a valuable scaffold for structure-based drug design and a candidate for in silico screening campaigns.

Bioisosterism: The tetrazole ring is widely recognized in medicinal chemistry as a bioisostere of the carboxylic acid group. researchgate.netbeilstein-journals.org This means it can mimic the acidic properties and interaction patterns of a carboxylic acid while often providing advantages such as improved metabolic stability, better oral bioavailability, and enhanced lipophilicity, which are critical for a successful drug candidate.

In Silico Screening: This compound and its derivatives are well-suited for virtual screening, a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Studies have successfully used pharmacophore models derived from tetrazole-containing compounds to screen databases and identify novel enzyme inhibitors. nih.gov For example, a virtual screening campaign targeting the bacterial enzyme MurB led to the identification of tetrazole derivatives with micromolar inhibitory activity. researchgate.netnih.gov

Molecular docking, another key in silico tool, is used to predict the preferred orientation of a molecule when bound to a target. Docking studies on tetrazole derivatives have been used to prioritize compounds for synthesis and biological testing, with docking scores often correlating with experimental activity. ajchem-a.com These studies help elucidate the specific interactions, such as the hydrogen bonds and π-stacking discussed previously, that are crucial for potent activity.

| Compound Class | Screening Method | Biological Target | Result/Finding | Reference |

|---|---|---|---|---|

| 5-substituted tetrazol-2-yl acetamides | Pharmacophore-based virtual screening | MurB (bacterial enzyme) | Identified inhibitors with IC₅₀ values in the 25-34 μM range. | nih.gov |

| Tetrazole-thiazetidine dioxide hybrids | Molecular Docking | Bacterial protein (for CABP) | Identified compounds with strong binding affinities (docking scores -8.1 to -9.0 kcal/mol). | ajchem-a.com |

| Tetrazole-heterocycle hybrids | Molecular Docking | COX-1, COX-2 | In silico studies used to support anti-inflammatory activity evaluation. | lookchem.com |

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2-chloro-5-(1H-tetrazol-1-yl)aniline by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR spectroscopy of this compound, the chemical shifts, splitting patterns, and integration of the proton signals are diagnostic of its structure. The aromatic protons on the aniline (B41778) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic ring current, the chloro substituent, and the tetrazole ring. The single proton on the tetrazole ring is anticipated to resonate at a significantly lower field, predicted to be in the range of δ 8.9–9.3 ppm. The protons of the amine (NH₂) group are expected to produce a broad singlet, with a predicted chemical shift in the range of δ 5.2–5.8 ppm, the exact position and broadness of which can be influenced by solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would be expected to show distinct signals for each of the seven carbon atoms. The carbons of the benzene (B151609) ring would typically resonate in the δ 110–150 ppm region. The carbon atom attached to the chlorine will be influenced by its electronegativity, and the carbon attached to the tetrazole ring will also have a characteristic chemical shift. The carbon atom within the tetrazole ring would be expected at a lower field, typically above δ 140 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Aniline Ring) | 7.0 - 8.0 |

| Amine (NH₂) | 5.2 - 5.8 (broad singlet) |

| Tetrazole (CH) | 8.9 - 9.3 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct peaks in the region of 3300–3500 cm⁻¹. The C-H stretching of the aromatic ring and the tetrazole ring would be observed around 3000–3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to absorptions in the 1450–1600 cm⁻¹ region. The C-N stretching vibrations and the N=N stretching of the tetrazole ring would also produce characteristic peaks in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretch is expected in the 600-800 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic/Tetrazole | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Tetrazole Ring | N=N Stretch | Fingerprint Region (<1500) |

| Aryl-Nitrogen | C-N Stretch | Fingerprint Region (<1500) |

| Aryl-Chloride | C-Cl Stretch | 600 - 800 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight. The predicted monoisotopic mass of this compound is 195.03117 Da. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for tetrazoles involve the loss of a molecule of nitrogen (N₂). The aniline portion of the molecule can also undergo characteristic fragmentation. Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are a useful reference for experimental data. uni.lu

Table 3: Predicted m/z for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 196.03845 |

| [M+Na]⁺ | 218.02039 |

| [M-H]⁻ | 194.02389 |

| [M+NH₄]⁺ | 213.06499 |

| [M+K]⁺ | 233.99433 |

Data sourced from PubChemLite. uni.lu

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and for its separation from any impurities. A reverse-phase HPLC method would be suitable for this compound. For a closely related isomer, 5-chloro-2-(1H-tetrazol-5-yl)aniline, a reverse-phase method has been described using a mobile phase consisting of acetonitrile (B52724) (MeCN) and water with an acid modifier like phosphoric acid. A similar system could be optimized for this compound. For applications requiring mass spectrometry detection (LC-MS), a volatile acid such as formic acid would be used in the mobile phase instead of phosphoric acid. The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for accurate purity assessment.

X-ray Crystallography for Solid-State Structure Determination

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Approaches

The future synthesis of 2-chloro-5-(1H-tetrazol-1-yl)aniline and its derivatives is geared towards methods that are not only innovative but also environmentally sustainable. Research is moving beyond traditional multi-step, often harsh, synthetic routes to embrace more elegant and efficient strategies.

One promising area is the application of multicomponent reactions (MCRs) . MCRs, such as the Ugi and Passerini reactions, allow for the construction of complex molecules from three or more starting materials in a single step, which is highly atom-economical and efficient. beilstein-journals.orgnih.govbeilstein-journals.org Future work could focus on designing an MCR that incorporates the chloroaniline or a precursor and builds the tetrazole ring in situ, drastically reducing synthesis time, resource consumption, and waste generation. beilstein-journals.org

Another key direction is the use of novel catalytic systems . Nanomaterial-based catalysts, for instance, are gaining traction due to their high surface-area-to-volume ratio and reusability, offering enhanced reaction rates and milder reaction conditions for the synthesis of tetrazoles and other heterocycles. rsc.org Furthermore, the development of chemoenzymatic processes represents a frontier in sustainable synthesis. rsc.orgacs.orgnih.gov Utilizing enzymes, such as nitroreductases, could allow for highly selective and environmentally benign production of functionalized anilines under mild, aqueous conditions, avoiding the need for high-pressure hydrogenation or precious-metal catalysts. acs.orgnih.govnih.gov

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Multicomponent Reactions (MCRs) | High atom economy, step reduction, complexity from simple precursors. | Ugi, Passerini, and other named MCRs to build tetrazole-anilines. beilstein-journals.orgnih.gov |

| Nanomaterial Catalysis | High efficiency, mild conditions, catalyst recyclability. | Development of magnetic or carbon-based nanocatalysts for tetrazole synthesis. rsc.org |

| Chemoenzymatic Synthesis | High selectivity, green solvents (water), mild conditions, reduced metal use. | Use of nitroreductases for aniline (B41778) synthesis from nitroaromatics. acs.orgnih.gov |

Exploration of Untapped Biological Activity Profiles through High-Throughput Screening

The tetrazole ring is a well-known bioisostere for the carboxylic acid group, a feature that has cemented its role in medicinal chemistry. nih.govresearchgate.net Compounds containing tetrazole and substituted aniline moieties have demonstrated a vast array of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. phmethods.netresearchgate.neteurekaselect.comresearchgate.net

Given this precedent, a significant future direction is the use of this compound as a core scaffold to generate large chemical libraries of derivatives. These libraries can then be subjected to high-throughput screening (HTS) against a wide range of biological targets. HTS allows for the rapid testing of thousands of compounds to identify "hits"—molecules that interact with a specific target, such as an enzyme or a cellular receptor. beilstein-journals.orgnih.gov This unbiased approach could uncover entirely new and unexpected therapeutic applications for derivatives of this compound, moving beyond its current role as a synthetic intermediate. The goal is to identify novel bioactivities that have not yet been associated with this particular structural class.

Advanced Computational Modeling and Rational Design for Derivatization

To complement high-throughput screening and guide the synthesis of more potent and selective compounds, advanced computational techniques are becoming indispensable. Rational drug design leverages computer modeling to predict how a molecule will interact with a biological target before it is synthesized, saving significant time and resources.

Future research will increasingly rely on methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.netnih.gov For derivatives of this compound, QSAR could predict the toxicity or efficacy of new analogues based on their physicochemical properties. nih.gov

Molecular docking simulations can visualize the binding of a ligand (the drug candidate) into the active site of a target protein, such as an enzyme. acs.orgajgreenchem.comnih.gov This allows researchers to rationally design modifications to the parent scaffold—for example, by adding or changing substituent groups on the aniline ring—to enhance binding affinity and selectivity, thereby improving its potential as a therapeutic agent. acs.org

| Computational Method | Application for Derivatization | Goal |

| QSAR | Predict toxicity and biological activity of new analogues based on structural features. | Prioritize synthesis of compounds with higher predicted efficacy and lower toxicity. nih.gov |

| Molecular Docking | Simulate the binding of derivatives to specific protein targets (e.g., enzymes). | Design modifications to improve binding affinity and selectivity. nih.gov |

Integration with Green Chemistry Principles in Synthesis

The overarching theme for the future of chemical synthesis is the deep integration of green chemistry principles to minimize environmental impact. jchr.org The production of this compound and its derivatives provides numerous opportunities to apply these principles.

Key areas for future development include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents. jchr.orgbenthamdirect.comacs.org

Catalytic Reagents: Shifting from stoichiometric reagents, which are consumed in the reaction and generate waste, to catalytic alternatives that can be used in small amounts and recycled. ijtsrd.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or sonochemical synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating.

Waste Prevention and Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby preventing waste at its source. researchgate.net

By focusing on these emerging avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a cornerstone for developing novel, effective, and sustainably produced chemical entities for a wide range of applications.

Q & A

Q. What are the established synthetic routes for 2-chloro-5-(1H-tetrazol-1-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a chlorinated aniline derivative with a tetrazole precursor. A common approach is the reaction of 2-chloro-5-nitroaniline with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or acetic acid) under reflux (80–120°C) . The nitro group is reduced to an amine, followed by cyclization to form the tetrazole ring. Microwave-assisted synthesis has been reported to reduce reaction times by 50% compared to classical methods, with yields ranging from 60–85% depending on catalyst choice (e.g., ZnCl₂ vs. CuI) . Key variables affecting yield include temperature control, stoichiometric ratios of NaN₃, and solvent purity.

Q. How is the structural integrity of this compound confirmed in synthesized batches?

Methodological Answer: Characterization relies on a combination of:

- NMR spectroscopy : H and C NMR verify the presence of the aniline NH₂ group (δ 5.2–5.8 ppm) and tetrazole protons (δ 8.9–9.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 211.05 (C₇H₆ClN₅⁺) .

- X-ray crystallography : Used to resolve ambiguities in tautomeric forms (1H-tetrazole vs. 2H-tetrazole) in solid-state structures .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility and stability be resolved during experimental design?

Methodological Answer: Reported solubility in aqueous buffers (pH 7.4) varies from 19.7 µg/mL to 45 µg/mL due to:

- Tautomerism : The tetrazole ring exists in equilibrium between 1H and 2H forms, affecting hydrophilicity .

- pH sensitivity : Protonation of the aniline NH₂ group (pKa ~4.5) increases solubility in acidic media.

To mitigate discrepancies: - Use standardized buffer systems (e.g., PBS) for solubility assays.

- Perform stability studies under inert atmospheres (N₂/Ar) to prevent oxidative degradation of the tetrazole ring .

Q. What strategies optimize the compound’s reactivity in multi-step syntheses, such as coordination chemistry or drug design?

Methodological Answer:

- Protection/deprotection : The aniline NH₂ group is prone to undesired side reactions (e.g., acylation). Protecting with tert-butoxycarbonyl (Boc) groups improves stability during subsequent steps .

- Metal coordination : The tetrazole moiety acts as a ligand for transition metals (e.g., Cu(I)). Pre-complexation with CuBr enhances regioselectivity in Ullmann-type couplings .

- Microwave-assisted reactions : Reduce decomposition risks in thermally sensitive steps (e.g., cycloadditions) by shortening reaction times .

Q. How does the compound’s electronic structure influence its bioactivity in medicinal chemistry applications?

Methodological Answer:

- DFT calculations : Predict charge distribution; the tetrazole ring’s electron-withdrawing effect increases the acidity of the aniline NH₂, enhancing hydrogen-bonding interactions with biological targets (e.g., enzymes) .

- SAR studies : Substitution at the tetrazole N1-position with methyl or allyl groups modulates logP values, improving blood-brain barrier penetration in CNS-targeted analogs .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s catalytic activity in heterocyclic synthesis?

Methodological Answer: Discrepancies arise from:

- Catalyst impurities : Trace metal residues (e.g., Pd in cross-coupling reactions) can artificially enhance activity. Use ICP-MS to verify catalyst purity .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize charge-separated intermediates, altering reaction pathways compared to non-polar solvents (toluene) .

- Substrate scope : Limited studies on electron-deficient vs. electron-rich aryl partners may skew reported efficiencies.

Research Applications

Q. What role does this compound play in the development of NMDA receptor ligands?

Methodological Answer: The compound serves as a precursor for non-competitive NMDA antagonists. Key steps include:

- Guanidine formation : React with cyanamide derivatives under Ullmann conditions to introduce a guanidine moiety, critical for receptor binding .

- Radiolabeling : Incorporate F via nucleophilic aromatic substitution for PET imaging studies .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity : Classified as a skin/eye irritant (Category 2). Use nitrile gloves and fume hoods during synthesis .

- Degradation : Store under argon at −20°C to prevent tetrazole ring decomposition into toxic hydrazoic acid (HN₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.